2-(Methylthio)pyrimidine-4,5,6-triamine
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Overview
Description
2-(Methylthio)pyrimidine-4,5,6-triamine is an organic compound with the molecular formula C5H8N4S and a molecular weight of 152.21 grams per mole . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound that is a crucial scaffold in many biologically active molecules, including nucleotides.
Preparation Methods
The synthesis of 2-(Methylthio)pyrimidine-4,5,6-triamine typically involves the reaction of appropriate pyrimidine derivatives with methylsulfanyl groups under controlled conditions. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as methylthiol and ammonia . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(Methylthio)pyrimidine-4,5,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Methylthio)pyrimidine-4,5,6-triamine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(Methylthio)pyrimidine-4,5,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-(Methylthio)pyrimidine-4,5,6-triamine can be compared with other similar compounds, such as:
4,5,6-Triamino-2-(methylsulfanyl)pyrimidine: This compound has similar structural features but may exhibit different chemical reactivity and biological activity.
2-Aminopyrimidine: Another pyrimidine derivative with distinct properties and applications.
2-Methylthio-4,6-diaminopyrimidine: A related compound with variations in the substitution pattern on the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-methylsulfanylpyrimidine-4,5,6-triamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5S/c1-11-5-9-3(7)2(6)4(8)10-5/h6H2,1H3,(H4,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHYWCCCVXWRCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281730 |
Source
|
Record name | 2-(Methylsulfanyl)pyrimidine-4,5,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431-40-9 |
Source
|
Record name | 1431-40-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methylsulfanyl)pyrimidine-4,5,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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